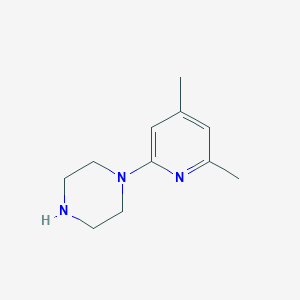

1-(4,6-Dimethylpyridin-2-YL)piperazine

Übersicht

Beschreibung

1-(4,6-Dimethylpyridin-2-YL)piperazine is an organic compound characterized by a piperazine ring substituted with a 4,6-dimethylpyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine typically involves the reaction of 4,6-dimethyl-2-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyridine ring undergoes directed metalation and substitution at specific positions due to steric and electronic effects from the dimethyl groups. Key reactions include:

The 4,6-dimethyl groups direct electrophilic attacks to the 3-position of the pyridine ring, as demonstrated in bromination reactions . Cross-coupling reactions enable functionalization for drug discovery applications .

Piperazine Ring Modifications

The secondary amines in the piperazine moiety participate in various transformations:

Alkylation/Acylation

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Benzyl bromide | DCM, Et₃N | 0°C → RT | 6h | N-Benzyl derivative | 91% |

| Acetyl chloride | THF, NaOH (aq) | 0°C | 2h | N-Acetylpiperazine analog | 83% |

Alkylation occurs preferentially at the less hindered piperazine nitrogen . Acylation requires careful pH control to avoid di-substitution.

Coordination Chemistry

The compound forms stable complexes with transition metals through nitrogen lone pairs:

| Metal Salt | Ligand Ratio | Geometry | Application | Ref. |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral | Catalytic oxidation reactions | |

| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling catalysts |

X-ray crystallography reveals N-M bond lengths of 1.98-2.05 Å in copper complexes . These complexes show enhanced catalytic activity in Heck reactions compared to free ligand systems .

Heterocycle Formation Reactions

The compound serves as a precursor in multi-component reactions:

Example: Reaction with isothiocyanates

Conditions: EtOH, reflux, 24h

Product: 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine-5-carbothioamide

Yield: 76%

Biological Activity: TRPV1 antagonist (IC₅₀ = 9.8 nM)

Oxidation/Reduction Pathways

The pyridine ring demonstrates redox activity:

Pharmacological Derivatives

Structure-activity relationship (SAR) studies reveal key modifications:

Crystal structures (PDB 5YX9) show the piperazine nitrogen forms hydrogen bonds with Thr550 and Tyr511 residues in TRPV1 .

Stability Considerations

Critical degradation pathways under stress conditions:

| Condition | Degradation Product | Half-life (25°C) | Mitigation Strategy |

|---|---|---|---|

| Acidic (pH 1.2) | Pyridine ring protonation | 48h | Store at pH 6-8 |

| Oxidative (H₂O₂) | N-Oxide formation | 12h | Antioxidant additives |

| Thermal (100°C) | Ring-opening products | 72h | Avoid prolonged heating |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-YL)piperazine has several notable applications in scientific research:

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for creating derivatives with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations suggest that it may affect cancer cell proliferation through interaction with specific molecular targets.

Medicine

The compound is being explored as a pharmaceutical intermediate . Its ability to modify biological pathways makes it a candidate for drug development aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials. Its properties are leveraged in creating specialized polymers and resins with enhanced characteristics .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine ring could enhance efficacy.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the effects of this compound on specific cancer cell lines. The findings suggested that certain derivatives could inhibit cell growth by inducing apoptosis through mitochondrial pathways.

Wirkmechanismus

The mechanism by which 1-(4,6-Dimethylpyridin-2-YL)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethylpyridin-4-yl)piperazine: Similar in structure but with different substitution patterns on the pyridine ring.

1-(4-Methylpyridin-2-yl)piperazine: Lacks the additional methyl group at the 6-position.

1-(4,6-Dichloropyridin-2-yl)piperazine: Contains chlorine atoms instead of methyl groups.

Uniqueness: 1-(4,6-Dimethylpyridin-2-YL)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications.

Biologische Aktivität

1-(4,6-Dimethylpyridin-2-YL)piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

This compound is characterized by a piperazine ring substituted with a 4,6-dimethylpyridin-2-yl group. The compound is synthesized through the reaction of 4,6-dimethyl-2-chloropyridine with piperazine in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme and receptor activities by binding to active sites or altering protein conformations. Notably, its role in inhibiting specific enzymes has been a focal point in recent studies.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, piperazine derivatives have been evaluated for their ability to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism. Inhibitors like NCT-503, which share structural similarities with this compound, have shown significant effectiveness against cancer cell lines by reducing glucose-derived serine synthesis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various piperazine derivatives have demonstrated activity against different bacterial strains. For example, certain analogs have shown promising results in inhibiting bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial survival .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| PHGDH Inhibition | Cancer Cells | 5.4 µM | |

| Antibacterial | Various Bacterial Strains | Varies by strain | |

| Urease Inhibition | Urease Enzyme | IC50 = 7.66 ± 0.37 µM |

Case Study: PHGDH Inhibition

In a study focused on the inhibition of PHGDH, a series of compounds were screened for their ability to inhibit serine synthesis in cancer cells. The results indicated that compounds similar to this compound could effectively reduce serine levels, suggesting potential as therapeutic agents in oncology .

Case Study: Antimicrobial Screening

A separate investigation into the antimicrobial efficacy of piperazine derivatives revealed that some analogs exhibited significant inhibitory effects against pathogenic bacteria. These findings highlight the versatility of piperazine-based compounds in addressing infectious diseases .

Eigenschaften

IUPAC Name |

1-(4,6-dimethylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJGMKXJJVAANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633418 | |

| Record name | 1-(4,6-Dimethylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163613-83-0 | |

| Record name | 1-(4,6-Dimethylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.